molecular formula C9H8F3NO B13410053 Trifluoromethyl acetanilide

Trifluoromethyl acetanilide

Cat. No.: B13410053
M. Wt: 203.16 g/mol
InChI Key: JLGKTPZGUFZZLO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl acetanilide can be synthesized through several methods. One common approach involves the reaction of m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent to obtain 4-nitro-3-trifluoromethylacetanilide. The acetyl protection is then removed in an ethanol solution using potassium carbonate to yield the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid as reagents.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Trifluoromethyl acetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoromethyl acetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in alterations in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: Trifluoromethyl acetanilide is unique due to the combination of the trifluoromethyl group and the acetamide moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

3,3,3-trifluoro-N-phenylpropanamide

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

JLGKTPZGUFZZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(F)(F)F

Origin of Product

United States

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